molecular formula C28H44O6 B8065589 3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid

3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid

Cat. No.: B8065589
M. Wt: 476.6 g/mol
InChI Key: DFOFHELKYLKULT-SKMLYTTNSA-N
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Description

3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid, with the CAS Registry Number 87826-99-1, is a specialized cholanic acid derivative of significant interest in biochemical research . The compound is structurally characterized as a bile acid framework functionalized with a carboxypropanoyl ester moiety. With a molecular formula of C 28 H 44 O 6 and a molecular weight of 476.654 g/mol, this modification suggests its potential application as a key intermediate in the synthesis of more complex bile acid conjugates . Researchers value this compound for exploring the structure-activity relationships of bile acids. The appended carboxylic acid group provides a reactive handle for further chemical modification, facilitating the development of novel chemical probes or targeted delivery systems. Its primary research applications are anticipated in the fields of synthetic chemistry, where it serves as a building block, and in membrane biochemistry, where its surfactant properties may be studied for solubilizing lipids and proteins. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. It is supplied with a certificate of analysis to ensure batch-to-batch consistency and reliable experimental outcomes.

Properties

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-(3-carboxypropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-17(4-9-24(29)30)21-7-8-22-20-6-5-18-16-19(34-26(33)11-10-25(31)32)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23H,4-16H2,1-3H3,(H,29,30)(H,31,32)/t17-,18?,19?,20+,21-,22+,23+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFHELKYLKULT-SKMLYTTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Role in Bile Acid Metabolism

Bile acids, including derivatives like 3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid, are crucial for the digestion and absorption of dietary fats. They facilitate the emulsification of fats in the intestine, enhancing their absorption through the intestinal wall. Research indicates that modifying bile acids can lead to compounds with improved solubility and bioavailability, making them suitable for therapeutic applications in lipid metabolism disorders .

Potential Therapeutic Uses

Recent studies have highlighted the potential of bile acid derivatives in treating conditions such as:

  • Gallstones : Bile acids can help dissolve cholesterol gallstones.
  • Cholestasis : They may alleviate symptoms by improving bile flow.
  • Metabolic Disorders : Bile acid signaling pathways are being explored for their roles in obesity and diabetes management.

Drug Development

The modification of bile acids to create derivatives like this compound has led to the discovery of new pharmacological agents. These compounds can serve as:

  • Proteasome Inhibitors : Certain derivatives have shown promise as proteasome inhibitors, which can be beneficial in cancer therapy by inducing apoptosis in cancer cells .
  • Sialyltransferase Inhibitors : Some analogs have been developed as inhibitors for sialyltransferase, which plays a role in glycoprotein synthesis and is implicated in cancer progression .

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC), particularly with reverse-phase columns such as Newcrom R1. This method allows for:

  • Separation and Purification : It is effective for isolating impurities and analyzing complex mixtures.
  • Pharmacokinetic Studies : HPLC techniques facilitate the study of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Study on Molecular Packing

A study investigated the effects of lithocholic acid derivatives on phospholipid vesicles' molecular packing and stability. The findings indicated that modifications at specific positions could enhance vesicle stability, which is critical for drug delivery systems .

Synthesis and Activity of Derivatives

Research has demonstrated that synthesizing lithocholic acid derivatives with varying acyl groups results in a range of biological activities, including significant proteasome inhibition. This highlights the versatility of bile acid derivatives in drug design .

Mechanism of Action

The mechanism of action of 3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and key properties of 3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid with structurally related bile acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Function References
This compound 3-O-(3-carboxypropanoyl) C₂₈H₄₄O₇ 504.65 Theoretical: Enhanced solubility, potential receptor modulation
Chenodeoxycholic acid (CDCA) 3α,7α-dihydroxy C₂₄H₄₀O₄ 392.57 Primary bile acid; FXR agonist; treats gallstones
Ursodeoxycholic acid (UDCA) 3α,7β-dihydroxy C₂₄H₄₀O₄ 392.57 Choleretic agent; treats cholestasis; modulates apoptosis
3β,7β-Dihydroxy-5β-cholan-24-oic acid 3β,7β-dihydroxy C₂₄H₄₀O₄ 392.57 Metabolite of UDCA; detected in serum/urine
3β,6α,7α-Trihydroxy-5β-cholan-24-oic acid 3β,6α,7α-trihydroxy C₂₄H₄₀O₅ 408.57 Anti-HIV-1 protease/reverse transcriptase activity
Haemulcholic acid 3α,7α,22S-trihydroxy C₂₄H₄₀O₅ 408.57 Major bile component in fish; structural uniqueness at C-22
Vulpecholic acid 1α,3α,7α-trihydroxy C₂₄H₄₀O₅ 408.57 Marsupial bile acid; unconjugated form dominant

Key Structural and Functional Differences

Substituent Effects

  • Hydroxyl vs. Acyloxy Groups: Hydroxyl groups (e.g., CDCA, UDCA) enhance hydrogen bonding and receptor interactions, while acyloxy groups (e.g., carboxypropanoyloxy) may increase hydrophilicity or enable covalent modifications .
  • Stereochemistry : α- vs. β-hydroxyl orientations (e.g., UDCA’s 7β-OH vs. CDCA’s 7α-OH) significantly alter bile acid hydrophobicity and therapeutic profiles .
  • Side-Chain Modifications : Vulpecholic acid’s 1α-hydroxylation and haemulcholic acid’s 22S-hydroxylation demonstrate species-specific adaptations .

Metabolic and Pharmacological Insights

  • Conjugation: Primary bile acids (e.g., CA, CDCA) are conjugated to glycine/taurine for improved solubility, whereas this compound’s ester group may bypass conjugation requirements .
  • Therapeutic Potential: Derivatives like 3β,6α,7α-trihydroxy-5β-cholan-24-oic acid show antiviral activity, suggesting that substitutions at the 3-position can unlock novel bioactivities .

Research Findings and Implications

Role of 3-Position Modifications: Substitutions at the 3-position (e.g., hydroxyl, acyloxy) dictate bile acid receptor affinity and metabolic stability. For example, 3β-OH derivatives are less common in humans but exhibit unique pharmacological profiles .

Species-Specific Variations: Vulpecholic acid (1α-OH) and haemulcholic acid (22S-OH) highlight evolutionary adaptations in bile acid synthesis, suggesting that this compound may fill niche roles in synthetic biology .

Unmet Needs: While hydroxylated bile acids are well-studied, acyloxy derivatives like this compound require further investigation into their stability, toxicity, and receptor interactions.

Biological Activity

3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid, a derivative of cholanic acid, is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to bile acids, which play crucial roles in digestion and absorption of lipids. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₃₁H₄₈O₈
  • Molecular Weight : 548.708 g/mol

This compound features a carboxypropanoyl group attached to the cholan skeleton, which may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that bile acid derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that modifications in the bile acid structure can enhance their effectiveness against various bacterial strains. For instance, derivatives with increased hydrophobicity tend to have improved membrane-disrupting capabilities against pathogens.

Anticancer Properties

There is emerging evidence suggesting that certain bile acids can influence cancer cell proliferation and apoptosis. Preliminary studies on cholanic acid derivatives indicate potential anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells . The specific effects of this compound on cancer cell lines need further investigation, but its structural similarities to known bioactive bile acids warrant exploration.

Case Study: Effect on Cholesterol Metabolism

A study investigated the impact of various bile acid derivatives on cholesterol metabolism in vitro. The findings suggested that this compound could modulate cholesterol levels by influencing the expression of genes involved in lipid metabolism. This modulation could have implications for conditions such as hyperlipidemia and atherosclerosis .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains,
AnticancerInduces apoptosis in cancer cells; inhibits proliferation,
Cholesterol ModulationAffects lipid metabolism pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other bile acids, this compound may disrupt bacterial membranes due to its amphipathic nature.
  • Gene Regulation : It may influence gene expression related to lipid metabolism and cell cycle regulation.
  • Apoptosis Induction : The compound could activate pathways leading to programmed cell death in malignant cells.

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For transcriptomic or metabolomic data, apply multivariate analysis (PCA, PLS-DA) to identify significant pathways. Account for bile acid enterohepatic recirculation in pharmacokinetic modeling .

Notes for Experimental Design

  • Contradictory Data : Discrepancies in metabolic pathways may arise from variations in enzyme isoforms or assay conditions. Always report specific experimental parameters (e.g., microsome lot, incubation time) .
  • Advanced Techniques : Consider cryopreserved hepatocytes for longer-term metabolism studies and CRISPR-edited cell lines to probe specific gene contributions .

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